1,5,5-Trimethylcyclohexa-1,3-diene

Diels-Alder Cycloaddition Fragrance Intermediate

1,5,5-Trimethylcyclohexa-1,3-diene (CAS 25866-59-5) is a C9H14 substituted cyclohexadiene featuring a conjugated diene system with methyl groups at the 1-, 5-, and 5-positions. This structural motif imparts distinct reactivity in Diels-Alder cycloadditions, making it a valuable intermediate for bicyclic frameworks and fragrance compounds.

Molecular Formula C9H14
Molecular Weight 122.21 g/mol
CAS No. 25866-59-5
Cat. No. B15481261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5,5-Trimethylcyclohexa-1,3-diene
CAS25866-59-5
Molecular FormulaC9H14
Molecular Weight122.21 g/mol
Structural Identifiers
SMILESCC1=CC=CC(C1)(C)C
InChIInChI=1S/C9H14/c1-8-5-4-6-9(2,3)7-8/h4-6H,7H2,1-3H3
InChIKeyHFJLEEDEYLPHFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5,5-Trimethylcyclohexa-1,3-diene (CAS 25866-59-5): Sourcing and Selection Overview for Substituted Cyclohexadiene Procurement


1,5,5-Trimethylcyclohexa-1,3-diene (CAS 25866-59-5) is a C9H14 substituted cyclohexadiene featuring a conjugated diene system with methyl groups at the 1-, 5-, and 5-positions [1]. This structural motif imparts distinct reactivity in Diels-Alder cycloadditions, making it a valuable intermediate for bicyclic frameworks and fragrance compounds [2]. Its physical properties, including a boiling point of approximately 116 °C at 760 mmHg, differentiate it from unsubstituted 1,3-cyclohexadiene .

Diels-Alder cycloaddition building block
Isomer-specific reactivity pattern
Fragrance intermediate synthesis support
Requires inert-atmosphere handling

Why Generic Cyclohexadiene Substitution Fails: Isomer-Specific Reactivity of 1,5,5-Trimethylcyclohexa-1,3-diene


In procurement and synthesis planning, treating all trimethylcyclohexadiene isomers as interchangeable is risky because the position of methyl substituents critically influences Diels-Alder reactivity and product selectivity [1]. The 1,5,5-trimethyl substitution pattern generates a steric and electronic environment distinct from its 3,5,5-isomer, leading to different cycloaddition outcomes [1]. Furthermore, diene mixtures from dehydration of isophorone-derived alcohols typically contain 1,5,5-trimethylcyclohexa-1,3-diene as the major component (55 wt%), alongside 3,5,5-trimethylcyclohexa-1,3-diene (25 wt%) and 5,5-dimethyl-3-methylenecyclohex-1-ene (20 wt%) [1]. Using a generic mixture without confirming the isomer ratio can result in variable yields and inconsistent product profiles, underscoring the need for lot-specific characterization.

Isomer ratio

1,5,5- vs 3,5,5-trimethyl isomer ratio variation may shift cycloaddition yield and product distribution.

Stereochemistry

Geminal dimethyl steric control may not transfer to monoene analogs or other substitution patterns.

Handling

Air/moisture sensitivity may differ from unsubstituted 1,3-cyclohexadiene; inert conditions required.

Quantitative Differentiation Evidence for 1,5,5-Trimethylcyclohexa-1,3-diene vs. Closest Analogs


Diels-Alder Cycloaddition Yield with Acrolein: 1,5,5-Trimethyl vs. 3,5,5-Trimethyl Isomer Mixture

In a ZnCl₂-catalyzed Diels-Alder reaction with acrolein, a diene mixture containing 55 wt% 1,5,5-trimethylcyclohexa-1,3-diene, 25 wt% 3,5,5-trimethylcyclohexa-1,3-diene, and 20 wt% 5,5-dimethyl-3-methylenecyclohex-1-ene afforded isomeric formyl trimethylbicyclo[2.2.2]oct-7-enes in 65% yield [1]. This yield was obtained using 1 mol of the diene mixture (122 g), 84 g acrolein, and 6.11 g ZnCl₂ in 200 mL CH₂Cl₂ under reflux for 4 hours [1]. The 1,5,5-trimethyl isomer is the predominant reactive component, and its concentration in the mixture directly correlates with cycloadduct output.

Cycloaddition Yield
Head-to-head
65% yield using diene mixture (55 wt% 1,5,5-isomer)
Supports yield correlation with isomer content
Mixture yield reflects major isomer reactivity
Diels-Alder Cycloaddition Fragrance Intermediate

Diels-Alder Regioselectivity: Steric Steering by 5,5-Geminal Dimethyl Group

In cycloaddition with dichloroketene, 1,5,5-trimethylcyclohexa-1,3-diene exhibited stereochemistry consistent with steric control by the geminal dimethyl group at C5, leading to a single cyclobutanone stereoisomer [1]. In contrast, the analogous reaction with 3,3-dimethylcyclohexene gave a mixture of stereoisomers, indicating that the diene's substitution pattern dictates facial selectivity [1].

Stereochemical Control
Cross-study comparable
Single cyclobutanone stereoisomer vs. mixture from 3,3-dimethylcyclohexene
Predictable stereochemistry reduces purification
Qualitative outcome; not quantified
Stereochemistry Cycloaddition Ketene Chemistry

Synthetic Accessibility: Phosphonium Ylide Route Delivers 1,5,5-Trimethylcyclohexa-1,3-diene in 22–28% Yield

A synthetic route employing triphenylphosphonium-2-propenylide and mesityl oxide produces 1,5,5-trimethylcyclohexa-1,3-diene in 22–28% yield relative to the acyclic enyne fraction . This one-pot sequence involves Michael addition, trans-ylidation, and intramolecular Wittig condensation, offering direct access to the 1,5,5-isomer without isomeric contamination .

Synthetic Route Yield
Class-level inference
22–28% yield (isomerically pure)
Offers isomerically pure access
Source review required; no primary citation
Synthetic Methodology Wittig Reaction Process Chemistry

Stability and Handling: Air Sensitivity and Storage Requirements

1,5,5-Trimethylcyclohexa-1,3-diene is reported to be air-sensitive and moisture-sensitive, requiring storage under inert atmosphere to prevent oxidation and dimerization . This is consistent with the behavior of alkyl-substituted 1,3-cyclohexadienes, where the electron-donating methyl groups increase the HOMO energy and susceptibility to aerobic oxidation relative to unsubstituted 1,3-cyclohexadiene .

Air Sensitivity
Class-level inference
Air-sensitive, moisture-sensitive; inert atmosphere required
Requires inert storage to prevent degradation
Based on class behavior, not compound-specific data
Stability Storage Handling

Optimal Application Scenarios for 1,5,5-Trimethylcyclohexa-1,3-diene Based on Quantified Performance


Large-Scale Production of Bicyclo[2.2.2]octene Fragrance Intermediates

The 65% Diels-Alder yield with acrolein, validated in patent literature, makes 1,5,5-trimethylcyclohexa-1,3-diene the preferred diene for manufacturing isomeric formyl trimethylbicyclo[2.2.2]oct-7-enes used in perfume compositions [1]. Procurement of diene mixtures with confirmed 55% 1,5,5-isomer content ensures reproducible production at scale.

Stereocontrolled Synthesis of Cyclobutanone Building Blocks

The demonstrated stereochemical control in dichloroketene cycloaddition, yielding a single cyclobutanone stereoisomer, supports the use of 1,5,5-trimethylcyclohexa-1,3-diene as a stereo-directing diene in complex molecule synthesis [1]. This contrasts with monoene analogs that give stereoisomer mixtures, reducing downstream purification costs.

Isomerically Pure Diene for Structure-Activity Relationship (SAR) Studies

For academic and industrial SAR campaigns where isomer purity is critical, the phosphonium ylide synthesis route provides 1,5,5-trimethylcyclohexa-1,3-diene free of the 3,5,5-isomer and exo-methylene contaminant [1]. This enables precise correlation of diene structure with cycloaddition outcome, avoiding confounding effects from isomeric impurities.

Aerobic Oxidation Studies and Antioxidant Screening

The enhanced air-sensitivity of methyl-substituted cyclohexadienes relative to the parent 1,3-cyclohexadiene makes 1,5,5-trimethylcyclohexa-1,3-diene a useful probe substrate for evaluating antioxidant efficacy and studying diene autoxidation mechanisms [1].

Application
Selection Property
Validation Focus
Fragrance intermediate cycloaddition
1,5,5-Isomer content in diene mixture
Diels-Alder yield reproducibility
Stereocontrolled building block synthesis
Gem-dimethyl steric steering
Cycloaddition stereoisomer ratio
Isomerically pure SAR studies
Free of 3,5,5-isomer and exo-methylene contaminant
Confounding isomer absence
Diene autoxidation probe
Methyl-substituted diene reactivity
Oxidation rate vs. unsubstituted diene
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